molecular formula C14H26N4O2S B3975831 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine

Cat. No. B3975831
M. Wt: 314.45 g/mol
InChI Key: ZCDUMTDTPWFXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine, also known as DPP4 inhibitor, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of dipeptidyl peptidase 4 (DPP4), an enzyme that is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in glucose homeostasis, and their inhibition by DPP4 can lead to impaired glucose tolerance and type 2 diabetes.

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine involves the inhibition of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine, an enzyme that degrades incretin hormones such as GLP-1 and GIP. By inhibiting N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine, N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This leads to improved glucose homeostasis and reduced blood glucose levels.
Biochemical and Physiological Effects
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine has several biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion. In addition, N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine has been shown to have anti-inflammatory and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine in lab experiments is its potency as a N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine inhibitor. This compound has been shown to be more potent than other N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine inhibitors such as sitagliptin and vildagliptin. However, one of the limitations of using N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine is its cost, which can be a limiting factor for some research groups.

Future Directions

There are several future directions for the use of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine in scientific research. One direction is the development of more potent and selective N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine inhibitors. Another direction is the investigation of the long-term effects of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine inhibition on glucose homeostasis and cardiovascular health. In addition, the use of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders is an area of active research.

Scientific Research Applications

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine is widely used in scientific research as a potent inhibitor of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine. This compound has been shown to improve glucose homeostasis in animal models of type 2 diabetes by increasing the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In addition, N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine has been shown to have anti-inflammatory and cardioprotective effects in animal models.

properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-methylsulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2S/c1-12-11-13(2)18(16-12)8-4-7-15-14-5-9-17(10-6-14)21(3,19)20/h11,14-15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDUMTDTPWFXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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